molecular formula C11H11BrO2 B5618775 4-bromophenyl 3-methyl-2-butenoate

4-bromophenyl 3-methyl-2-butenoate

Cat. No. B5618775
M. Wt: 255.11 g/mol
InChI Key: RDOXILXISZRPFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-bromophenyl 3-methyl-2-butenoate and its derivatives involves multiple steps, including bromination, esterification, and cyclization reactions. These processes are pivotal for creating bromophenol derivatives with specific inhibitory activities and physical properties. The first synthesis of natural bromophenols related to 4-bromophenyl 3-methyl-2-butenoate has been documented, showcasing methods to obtain these compounds through direct synthesis routes (Bayrak et al., 2017).

Molecular Structure Analysis

The molecular structure of 4-bromophenyl 3-methyl-2-butenoate derivatives has been characterized using various spectroscopic techniques and structural analysis methods. X-ray diffraction, NMR, and IR spectroscopy have played crucial roles in elucidating the molecular geometries and confirming the presence of specific functional groups (Demircioğlu et al., 2019).

Chemical Reactions and Properties

4-Bromophenyl 3-methyl-2-butenoate undergoes various chemical reactions, including CuCN-mediated cascade cyclization, leading to the formation of complex naphthalene amino esters and other aromatic compounds. These reactions are essential for synthesizing complex structures with potential biological activities (Reddy et al., 2013).

Physical Properties Analysis

The physical properties of 4-bromophenyl 3-methyl-2-butenoate derivatives, such as solubility, melting points, and crystal structures, have been determined to understand their behavior in different environmental conditions and their suitability for various applications. These properties are crucial for the compound's handling and application in synthesis and biological studies (Takjoo et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biomolecules, of 4-bromophenyl 3-methyl-2-butenoate derivatives, have been extensively studied. These investigations help in understanding the compound's potential as a precursor for synthesizing pharmacologically active molecules and its role in enzyme inhibition and radical scavenging activities (Khalaji et al., 2017).

Future Directions

Future research could focus on the synthesis and characterization of “4-bromophenyl 3-methyl-2-butenoate”, its potential applications, and its safety profile. The compound could also be studied for potential biological activities, as has been done with related compounds .

properties

IUPAC Name

(4-bromophenyl) 3-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-8(2)7-11(13)14-10-5-3-9(12)4-6-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOXILXISZRPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC1=CC=C(C=C1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-but-2-enoic acid 4-bromo-phenyl ester

Synthesis routes and methods I

Procedure details

To a stirred, cooled (ice bath) suspension of sodium hydride (2.4 g, 100 mmol) in anhydrous tetrahydrofuran (200 mL), 4-bromo phenol (17.3 g, 100 mmol) was added followed by 3,3,-dimethyl acryloyl chloride (11.14 mL, 100 mmol). After 4 hours at ambient temperature, the reaction mixture was poured into brine and extracted with diethyl ether (×2). The combined organic phase was dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to afford an oil which was subjected to flash column chromatography over silica gel (230-400 mesh) using 2% ethyl acetate in hexane as the eluent to afford the title compound (15 g, 59%).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
59%

Synthesis routes and methods II

Procedure details

To an ice bath cooled solution of 1.66 g (69.2 mmol) of NaH (60% suspension in mineral oil) in 25 ml of dry THF was added slowly under argon a solution of 10.0 g (57.8 mmol) of 4-bromophenol in 50 ml of dry THF. The mixture was stirred at 0 degrees C. for 30 minutes and then treated with a solution of 6.85 g (6.44 ml, 57.8 mmol) of dimethylacryloyl chloride in 25 ml of dry THF. The cooling bath was then removed and the mixture allowed to warm to room temperature. The organic layer was separated and the aqueous layer was washed with 2×25 ml of ether. The combined organic layers were washed with 2×50 ml of water, brine and dried (MgSO4). The solvent was removed in-vacuo and the residue purified using flash chromatography (SiO2 ; 5% ethyl acetate in hexanes) to give the title compound as a pale yellow oil.
Name
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
6.44 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

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